9-(2-Chloroethyl)carbazole

Description

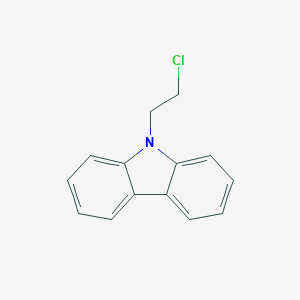

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(2-chloroethyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSBRGRSQUGIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074459 | |

| Record name | 9-(2-Chloroethyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1140-35-8 | |

| Record name | 9-(2-Chloroethyl)-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1140-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole, 9-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001140358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC39039 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Chloroethyl)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthesis and Derivatization of 9 2 Chloroethyl Carbazole

Foundational Synthetic Pathways for 9-(2-Chloroethyl)carbazole

The synthesis of this compound is primarily achieved through two main strategies: the N-alkylation of a carbazole (B46965) precursor or the introduction of the chloroethyl moiety through halogenation and functional group interconversion.

The most direct method for synthesizing this compound involves the N-alkylation of carbazole. This reaction is typically performed by reacting carbazole with a suitable alkylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644), in the presence of a base. google.com Phase-transfer catalysis is often employed to facilitate the reaction between the carbazole anion and the alkylating agent, particularly when using a two-phase system of an organic solvent and an aqueous base. google.com For instance, carbazole can be reacted with 1,2-dibromoethane (B42909) in toluene (B28343) with a catalyst like tetrabutylammonium (B224687) bromide (TBAB). Microwave-assisted synthesis has also been shown to be an effective method for the N-alkylation of carbazole, offering significantly reduced reaction times. researchgate.net

Another approach involves the use of 2-chloroethyl-p-toluenesulfonate as the alkylating agent in the presence of sodium hydroxide (B78521) in acetone.

An alternative strategy involves the introduction of the chloroethyl group onto a pre-functionalized carbazole. While direct chlorination of 9-ethylcarbazole (B1664220) can occur, it typically leads to substitution on the aromatic rings rather than the ethyl group. Therefore, this pathway is less common for the direct synthesis of this compound but is relevant for the synthesis of its halogenated derivatives. For example, 3,6-dibromo-9-(2-chloroethyl)-9H-carbazole can be synthesized from 3,6-dibromo-9H-carbazole using 1,2-dichloroethane as both a reactant and a solvent. scientificlabs.co.ukthomassci.comdawnscientific.comalkalisci.comsigmaaldrich.com

N-Alkylation Protocols of Carbazole Precursors

Diverse Chemical Transformations at the Chloroethyl Moiety

The chloroethyl group of this compound is a reactive handle that allows for a wide range of chemical modifications, primarily through nucleophilic substitution and coupling reactions.

The chlorine atom in the chloroethyl side chain is a good leaving group, making it susceptible to nucleophilic attack. ksu.edu.salibretexts.org This allows for the introduction of various functional groups. For example, reaction with diethanolamine (B148213) can yield diols with a carbazole ring. researchgate.netresearchgate.netvot.pl Similarly, it can react with other amines, such as N-methylpiperazine, to form more complex derivatives. google.com The chloroethyl groups can also undergo nucleophilic substitution with various other nucleophiles, leading to extensive functionalization. evitachem.com

The chloroethyl moiety can participate in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While direct C(sp³)-C(sp²) coupling reactions can be challenging, modern catalytic systems, often involving nickel and photoredox catalysts, have enabled such transformations. tcichemicals.com These reactions can be used to connect the carbazole unit to other aromatic or aliphatic systems. For instance, palladium-catalyzed coupling reactions like the Suzuki-Miyaura and Sonogashira reactions are powerful tools for creating extended π-conjugated systems, although they are more commonly applied to aryl halides on the carbazole core. mdpi.comnih.gov Nickel-catalyzed cross-coupling reactions have also been shown to be effective for forming C-N bonds with carbazole nucleophiles. uni-regensburg.de

Nucleophilic Substitution Reactions for Side-Chain Modification

Regioselective Functionalization of the Carbazole Core

The carbazole ring system itself is amenable to various electrophilic substitution and directed functionalization reactions, allowing for the introduction of substituents at specific positions.

Electrophilic substitution reactions, such as nitration, typically occur at the 3, 6, 1, and 8 positions of the carbazole ring. rsc.org The Vilsmeier-Haack reaction, which uses a formylating agent generated from DMF and phosphorus oxychloride, is a classic method for introducing an aldehyde group onto electron-rich aromatic rings like carbazole. cambridge.orgijpcbs.comthieme-connect.comorganic-chemistry.orgthieme-connect.de This reaction generally leads to formylation at the 3-position.

Halogenation of the carbazole core can be achieved using various reagents. For example, N-chlorosuccinimide (NCS) in DMF can be used to synthesize 3,6-dichlorocarbazole (B1220011) from carbazole. google.com 1-Chlorobenzotriazole is another efficient reagent for the nuclear chlorination of carbazole and its derivatives. rsc.org

More advanced techniques involving transition metal-catalyzed C-H activation have emerged as powerful tools for the regioselective functionalization of the carbazole core. chim.it These methods often employ a directing group to guide the catalyst to a specific C-H bond. For instance, a pyridyl group at the 9-position can direct the C1- and C8-diacetoxylation of the carbazole scaffold using a ruthenium catalyst. chim.it Similarly, rhodium catalysts can be used for the regioselective C3-functionalization of 9H-carbazoles. sci-hub.se Palladium-catalyzed processes also enable the regioselective C-arylation of carbazoles. nih.govacs.org

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Ullmann)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex carbazole derivatives.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting organoboron compounds with organic halides in the presence of a palladium catalyst. nih.govpolyu.edu.hkset-science.comresearchgate.net This reaction is widely used to synthesize biphenyl (B1667301) intermediates, which can then be cyclized to form the carbazole core. polyu.edu.hkderpharmachemica.com The process typically involves temperatures below 100°C and can be conducted in aqueous or mixed solvent systems, offering significant advantages in terms of reaction conditions and yield. nih.govpolyu.edu.hk For instance, carbazole-1-carboxylic acid and carbazole-3-carboxylic acid have been synthesized using a Suzuki coupling followed by a Cadogan reductive cyclization. derpharmachemica.com The Suzuki-Miyaura reaction's utility is further demonstrated in the synthesis of multi-substituted carbazole derivatives, where its high tolerance for various functional groups allows for the creation of asymmetric structures. polyu.edu.hk

The Ullmann condensation , a classic copper-catalyzed reaction, is instrumental in forming C-N bonds to construct the carbazole ring system or to append aryl groups to the nitrogen atom. organic-chemistry.orgtheaic.org This method can be used for the synthesis of symmetric biaryls and for nucleophilic aromatic substitution. organic-chemistry.org Recent advancements have led to the development of milder Ullmann-type reactions. For example, a copper(I)-based catalytic system with a prolinamide ligand facilitates the cross-coupling of amines with aryl halides in aqueous media, showcasing a greener approach. organic-chemistry.org This method is tolerant of air and a wide range of functional groups. Visible light has also been employed to mediate Ullmann-type C-N coupling reactions between carbazole derivatives and aryl iodides. nih.gov

Table 1: Comparison of Cross-Coupling Methodologies for Carbazole Synthesis

| Methodology | Catalyst | Key Bond Formed | Typical Substrates | Advantages | Disadvantages/Challenges |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | C-C | Aryl halides, Arylboronic acids/esters | Mild reaction conditions, high functional group tolerance, high yields. nih.govpolyu.edu.hk | Requires pre-functionalized substrates (boronic acids). polyu.edu.hk |

| Ullmann Condensation | Copper or Copper(I) salts | C-N or C-C (biaryl synthesis) | Aryl halides, Amines, Phenols | Effective for C-N bond formation, can be adapted for greener solvents like water. organic-chemistry.orgorganic-chemistry.org | Often requires high temperatures, can have issues with substrate scope. organic-chemistry.org |

Directed C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of carbazoles, offering an alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials. chim.itnih.gov This approach allows for the direct introduction of functional groups at specific C-H bonds of the carbazole nucleus, guided by a directing group. chim.it

Transition metal catalysts, particularly palladium, rhodium, and ruthenium, are frequently employed for these transformations. nih.gov The regioselectivity of the functionalization is a key challenge, as the carbazole ring has multiple C-H bonds. nih.gov The C3 and C6 positions are typically more nucleophilic and prone to electrophilic substitution. nih.gov However, with the use of a directing group, functionalization at the less activated C1 and C8 positions can be achieved with high selectivity. nih.govrsc.org

For instance, palladium-catalyzed C-H alkylation and acylation of free NH-carbazoles have been successfully developed using norbornene as a transient directing mediator. nih.gov This method allows for site-selective functionalization at the C1 position. nih.gov The mechanism often involves the formation of a cyclometalated intermediate, where the metal catalyst coordinates to a directing group on the carbazole nitrogen, bringing it in close proximity to the targeted C-H bond. chim.it This is followed by oxidative addition of a coupling partner and reductive elimination to yield the functionalized product. chim.it

Recent research has focused on expanding the scope of C-H activation to include a variety of functional groups such as alkyl, aryl, acyl, and heteroatoms. nih.gov These advancements provide efficient pathways to novel carbazole derivatives with tailored electronic and photophysical properties. nih.gov

Table 2: Examples of Directed C-H Functionalization of Carbazoles

| Catalyst System | Directing Group | Position Functionalized | Type of Functionalization | Key Findings |

|---|---|---|---|---|

| Pd(OAc)₂ / Norbornene | Transient (Norbornene) | C1 | Alkylation, Acylation | First example of direct C1 functionalization of free NH-carbazoles without a pre-installed directing group. nih.gov |

| [Ru(p-cymene)Cl₂]₂ / Ag₂CO₃ | Pyridine | C1, C8 | Diacetoxylation | Regioselective di-functionalization at the less activated positions. chim.it |

| Pd(OAc)₂ / NHPI / O₂ | Pyridine | C8 | Mono-acylation | Highly site-selective mono-acylation using toluene derivatives as the acyl source and oxygen as the oxidant. nih.gov |

Green Chemistry Approaches and Catalytic Innovations in Synthesis

The principles of green chemistry are increasingly influencing the synthesis of carbazole derivatives, with a focus on developing more sustainable and environmentally benign processes. Key areas of innovation include the use of greener solvents, energy-efficient reaction conditions, and the development of recoverable and reusable catalysts.

One significant advancement is the use of water as a reaction medium. For example, Ullmann-type C-N bond-forming reactions have been successfully carried out "on water" using a copper(I)-based catalyst, providing a mild and environmentally friendly alternative to traditional organic solvents. organic-chemistry.org Microwave-assisted synthesis has also emerged as an energy-efficient method, drastically reducing reaction times for carbazole synthesis. For instance, the cyclization of nitrobiphenyl to carbazole can be achieved in just two minutes with high yield using microwave irradiation. nih.gov

Catalytic innovation is at the forefront of green synthesis. The development of magnetically recoverable palladium nanocatalysts supported on green biochar allows for efficient one-pot synthesis of carbazoles with easy catalyst separation and reuse. organic-chemistry.org Furthermore, the use of earth-abundant and less toxic metal catalysts, such as iron and copper, is being explored as an alternative to precious metals like palladium and rhodium. mdpi.com For example, iron-catalyzed cyclization reactions have been developed for the synthesis of nitrogen-containing heterocycles. mdpi.com

Visible-light-mediated reactions represent another cutting-edge green approach. The use of light as a renewable energy source can drive chemical transformations under mild conditions. Visible-light-mediated Ullmann-type C-N coupling reactions of carbazole derivatives have been reported, offering a novel and sustainable synthetic route. nih.gov These innovations not only improve the efficiency and environmental footprint of carbazole synthesis but also open up new avenues for creating complex molecular architectures.

Table 3: Green Chemistry Innovations in Carbazole Synthesis

| Innovation | Example Reaction | Catalyst/Conditions | Green Advantage |

|---|---|---|---|

| Use of Green Solvents | Ullmann-type C-N coupling | CuI-based catalyst in water | Reduces use of volatile organic compounds. organic-chemistry.org |

| Energy Efficiency | Cyclization of nitrobiphenyl | Microwave irradiation (200W) | Significant reduction in reaction time from hours to minutes. nih.gov |

| Recoverable Catalysts | Tandem amination/direct arylation | Magnetically recoverable Pd nanocatalyst on biochar | Facilitates catalyst recycling and reduces waste. organic-chemistry.org |

| Visible-Light Catalysis | Ullmann-type C-N coupling | Visible light irradiation | Uses a renewable energy source and allows for mild reaction conditions. nih.gov |

| Use of Earth-Abundant Metal Catalysts | Cyclization reactions | Iron-based catalysts | Reduces reliance on expensive and rare precious metals. mdpi.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra provide fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides similar information for the carbon skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of 9-(2-Chloroethyl)carbazole displays distinct signals for the aromatic protons of the carbazole (B46965) ring and the aliphatic protons of the N-chloroethyl side chain. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear in the downfield region between 7.20 and 8.10 ppm. google.com The protons at positions 4 and 5 are the most deshielded due to the anisotropic effect of the adjacent benzene (B151609) rings and typically appear as a doublet around 8.09 ppm. The other aromatic protons at positions 1, 2, 3, 6, 7, and 8 produce a more complex multiplet pattern between 7.20 and 7.50 ppm. google.com

The ethyl group protons give rise to two triplets due to spin-spin coupling. The methylene (B1212753) protons adjacent to the carbazole nitrogen (N-CH₂) are observed at approximately 4.60 ppm, while the methylene protons adjacent to the electron-withdrawing chlorine atom (CH₂-Cl) are shifted further downfield than in a typical alkyl chain, appearing around 3.83 ppm. google.com

¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

|---|---|---|

| H-4, H-5 | ~8.1 | Doublet (d) |

| H-1, H-2, H-3, H-6, H-7, H-8 | 7.2 - 7.5 | Multiplet (m) |

| N-CH₂ | ~4.6 | Triplet (t) |

| CH₂-Cl | ~3.8 | Triplet (t) |

Data based on reported values for this compound and related N-alkylated carbazoles. google.comchemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, six for the aromatic carbons and two for the aliphatic carbons of the side chain. The quaternary carbons of the carbazole ring (C-4a, C-4b, C-8a, C-9a) are typically found in the 123-140 ppm range. Based on data from similar N-alkylated carbazoles, the carbons directly bonded to the nitrogen (C-9a, C-8a) are expected around 140 ppm, while the other internal carbons (C-4a, C-4b) appear near 123 ppm. nih.govchemicalbook.com The protonated aromatic carbons (C-1 to C-4 and C-5 to C-8) resonate between approximately 109 and 126 ppm. The aliphatic carbons of the chloroethyl group appear in the upfield region; the N-CH₂ carbon is expected around 43-46 ppm, and the CH₂-Cl carbon is expected at a similar chemical shift, influenced by the adjacent electronegative chlorine atom. nih.govudel.edu

¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

|---|---|

| C-3, C-6 | ~126 |

| C-4, C-5 | ~120 |

| C-2, C-7 | ~119 |

| C-1, C-8 | ~109 |

| C-4a, C-4b | ~123 |

| C-8a, C-9a | ~140 |

| N-CH₂ | ~46 |

| CH₂-Cl | ~42 |

Predicted values based on known data for 9-ethylcarbazole (B1664220) and related structures, accounting for substituent effects. nih.govchemicalbook.comrsc.org

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals. Techniques such as COSY, HSQC, and HMBC map correlations between nuclei to piece together the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key cross-peak would be observed between the N-CH₂ signal (~4.6 ppm) and the CH₂-Cl signal (~3.8 ppm), confirming the connectivity of the ethyl chain. Correlations would also be seen between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would be used to definitively assign each protonated carbon in the carbazole ring and the two carbons of the ethyl side chain by linking the ¹H signals to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is vital for identifying quaternary carbons. For instance, the protons of the N-CH₂ group (~4.6 ppm) would show correlations to the quaternary carbazole carbons C-9a and C-8a, confirming the point of attachment of the ethyl side chain to the nitrogen atom of the carbazole ring. vibgyorpublishers.org

One-Dimensional NMR (1H, 13C)

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures mass-to-charge ratios with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific atomic combination. For this compound (C₁₄H₁₂ClN), HRMS can confirm the molecular formula by matching the experimentally measured mass to the theoretically calculated mass. mdpi.comacs.org

Predicted HRMS Data for this compound (C₁₄H₁₂ClN)

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | [C₁₄H₁₂ClN]⁺ | 229.06583 |

| [M+H]⁺ | [C₁₄H₁₃ClN]⁺ | 230.07311 |

| [M+Na]⁺ | [C₁₄H₁₂ClNNa]⁺ | 252.05505 |

Data obtained from computational predictions. uni.lu

The analysis of fragmentation patterns in mass spectrometry provides valuable clues about the molecule's structure. rsc.org Upon ionization, the molecular ion ([M]⁺) of this compound (m/z 229 for ³⁵Cl and 231 for ³⁷Cl in an approximate 3:1 ratio) can undergo several fragmentation pathways. A common fragmentation involves the cleavage of the bond between the two ethyl carbons, or the N-C bond. The most significant fragmentation is often the loss of the entire chloroethyl side chain, leading to the formation of a highly stable carbazole radical cation at m/z 166 or a carbazolyl cation at m/z 167, which would likely be the base peak in the spectrum. dtic.milresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com An IR spectrum is generated by the absorption of infrared light at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. A Raman spectrum results from the inelastic scattering of laser light, with signals corresponding to vibrations that cause a change in the polarizability of the molecule.

For this compound, the IR spectrum provides clear signatures for its constituent functional groups. sciforum.net Characteristic bands for the carbazole moiety include aromatic C-H stretching vibrations above 3000 cm⁻¹, and sharp, strong peaks for aromatic C=C stretching in the 1430-1620 cm⁻¹ region. sciforum.net A distinct band corresponding to the C-N bond stretching is also observed around 1330 cm⁻¹. sciforum.net The aliphatic chloroethyl chain would show C-H stretching vibrations just below 3000 cm⁻¹ and a C-Cl stretching band typically in the 600-800 cm⁻¹ region.

Raman spectroscopy is particularly sensitive to the vibrations of the non-polar, symmetric bonds of the carbazole ring system, which often produce strong and sharp signals. kpi.ua The aromatic C=C stretching vibrations that are strong in the IR spectrum are also prominent in the Raman spectrum. This technique is highly effective for characterizing the carbocyclic framework of the molecule.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Signal |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Moderate |

| Aliphatic C-H Stretch | 2850 - 3000 | Moderate |

| Aromatic C=C Stretch | 1430 - 1620 | Strong |

| C-N Stretch | ~1330 | Moderate |

| C-Cl Stretch | 600 - 800 | Weak-Moderate |

Frequencies are based on characteristic values for carbazole and alkyl halide functionalities. sciforum.netkpi.ua

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure determination for this compound is not available in the surveyed literature, analysis of numerous other carbazole derivatives by X-ray diffraction has established key structural features. nih.gov It is expected that the tricyclic carbazole ring system in this compound would be essentially planar. X-ray analysis would confirm this planarity and provide precise measurements of the C-C and C-N bond lengths within the aromatic system, as well as the geometry of the N-chloroethyl side chain. Furthermore, this technique would reveal details about the intermolecular interactions, such as π-π stacking, that govern the packing of the molecules in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For carbazole derivatives, the absorption spectrum is characterized by distinct bands corresponding to π-π* transitions within the aromatic carbazole core. While specific spectral data for this compound is not extensively detailed in the literature, the electronic behavior can be reliably inferred from its close structural analog, N-ethylcarbazole, and other 9-alkyl-carbazoles.

The UV-Vis spectrum of 9-substituted carbazoles typically displays several absorption bands. nih.govresearchgate.net The spectrum is dominated by two main electronic transitions. The first, a lower-energy band corresponding to the S₁ ← S₀ (π* ← π) transition, is observed in the range of 330-350 nm. researchgate.net For N-ethylcarbazole in dichloromethane (B109758) (DCM), this origin band is centered at approximately 346 nm and may exhibit vibronic structure, with a further peak around 332 nm. nih.gov A second, more intense absorption band, associated with the S₂ ← S₀ transition, appears at shorter wavelengths, typically below 300 nm. nih.gov These absorptions are characteristic of the carbazole moiety and are relatively insensitive to the nature of the non-conjugated alkyl substituent at the 9-position. nih.gov

The presence of the carbazole chromophore in derivatives is confirmed by these characteristic absorption wavelengths. sciforum.net For instance, studies on 9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazole-3-carbaldehydes show absorption in the 260–300 nm region (π–π* transition) and less intense maxima in the 320–335 nm region (n–π* transition). beilstein-journals.org

| Compound | Solvent | λmax (nm) (Transition) | Reference |

|---|---|---|---|

| N-ethylcarbazole | DCM | 346 (S₁ ← S₀), 332, <300 (S₂ ← S₀) | nih.gov |

| 9-Substituted Carbazoles (General) | Various | ~330-350, ~290-300 | researchgate.net |

| 9-[ω-(4-methoxyphenoxy)alkyl]-9H-carbazole-3-carbaldehydes | DCM | 320-335 (n-π), 260-300 (π-π) | beilstein-journals.org |

Fluorescence Spectroscopy for Photophysical Behavior Investigation

Fluorescence spectroscopy provides critical insights into the photophysical behavior of molecules by examining the emission of light from excited singlet states. Carbazole and its derivatives are well-known for their fluorescent properties, typically emitting in the blue region of the visible spectrum. innovareacademics.in The substitution at the 9-position with an alkyl group like a 2-chloroethyl chain generally does not alter the fundamental emissive properties of the carbazole fluorophore, although the local environment, such as solvent polarity, can influence the emission characteristics. dss.go.th

Upon excitation of the carbazole moiety, the molecule relaxes from the excited singlet state (S₁) to the ground state (S₀) by emitting a photon. The resulting fluorescence spectrum provides information on the emission bands, quantum efficiency, and dynamics of the excited state.

Emission Band Analysis and Quantum Yield Determination

The fluorescence emission spectrum of 9-substituted carbazoles typically shows a structured band with maxima in the near-UV to blue region. For example, carbazole-9-ylpropionic acid, a related compound, exhibits emission maxima between 355 nm and 370 nm, depending on the solvent. dss.go.th These emissions are characteristic of the locally excited state of the carbazole unit.

A crucial parameter for characterizing the efficiency of the fluorescence process is the fluorescence quantum yield (ΦF). It is defined as the ratio of the number of photons emitted to the number of photons absorbed. horiba.com The determination of ΦF is often performed using a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions. horiba.com

Specific quantum yield data for this compound is scarce. However, data from analogous compounds provide a reliable estimate of its emissive efficiency. For the parent carbazole compound in solution, the fluorescence quantum yield is reported to be in the range of 0.4 to 0.6 when measured in an inert, deaerated atmosphere. researchgate.net The presence of oxygen typically quenches fluorescence, leading to lower quantum yields. mdpi.com For more complex carbazole-fused esters, quantum yields have been reported in the range of 0.043 to 0.19, indicating that structural modifications can significantly impact emissive efficiency. nih.gov

| Compound | Solvent | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| Carbazole (deaerated) | Cyclohexane | - | 0.42 | researchgate.net |

| Carbazole-9-ylpropionic acid | Ethanol/THF | 355-370 | - | dss.go.th |

| Carbazole fused o-hydroxycinnamate esters | DMSO | ~490 | 0.11-0.19 | nih.gov |

Excited State Lifetime Measurements

The excited-state lifetime (τF) is the average time a molecule spends in the excited state before returning to the ground state. It is a key parameter in understanding the dynamics of photophysical processes that compete with fluorescence, such as intersystem crossing and non-radiative decay. Time-resolved fluorescence spectroscopy is the primary technique for these measurements.

For carbazole and its N-alkylated derivatives, the lifetime of the lowest excited singlet state (S₁) has been extensively studied. researchgate.netmdpi.com In solution, the reported S₁ lifetimes are consistently in the nanosecond range. Specifically, for carbazole in deaerated organic solvents, τF is typically between 13 and 15 ns. researchgate.netmdpi.com The lifetime is only weakly dependent on solvent polarity. mdpi.com In the presence of air (oxygen), the lifetime is significantly shorter due to quenching, often falling into the 7-9 ns range. researchgate.net Given the structural similarity, the excited-state lifetime of this compound is expected to fall within this established range for 9-alkyl-carbazoles.

| Compound | Solvent | Condition | S₁ Lifetime (ns) | Reference |

|---|---|---|---|---|

| Carbazole | Cyclohexane | O₂-free | 14.2 | researchgate.net |

| Carbazole | Acetonitrile | O₂-free | 15.1 | researchgate.net |

| Carbazole | THF | Deaerated | 13.6 | mdpi.com |

| Carbazole | Acetonitrile | Aerated | 7.80 | researchgate.net |

Theoretical and Computational Investigations of 9 2 Chloroethyl Carbazole Systems

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has been widely applied to study carbazole (B46965) derivatives to understand their molecular geometries and frontier molecular orbitals (FMOs). researchgate.neticm.edu.pl Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to obtain accurate descriptions of the electronic properties. icm.edu.pl For molecules containing heavy atoms like iodine, relativistic effects can be accounted for using methods like the zeroth-order regular approximation to improve the accuracy of predicted parameters such as NMR chemical shifts. researchgate.net

The carbazole unit is recognized as a good electron-donating moiety, and its incorporation into larger molecular or polymeric structures can significantly influence the electronic properties. nih.gov For instance, attaching different substituent groups to the carbazole core can modulate its electronic characteristics. researchgate.net Theoretical calculations have been instrumental in understanding these effects and in designing new materials for applications in organic electronics. nih.govresearchgate.net

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that determines the electronic and optical properties of a molecule. nih.gov A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and polarizability. nih.gov

DFT calculations are frequently used to predict the HOMO and LUMO energy levels and the resulting energy gap. researchgate.netnih.gov For carbazole-based systems, the HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO distribution depends on the nature of any acceptor groups present in the molecule. nankai.edu.cn The introduction of different electron-withdrawing or electron-donating groups can effectively tune the HOMO-LUMO gap. nankai.edu.cn For example, arylation at the 9-position of carbazole can lower the HOMO energy level, which is beneficial for achieving a wider range of band gaps when combined with suitable acceptor groups. nankai.edu.cn

Experimental techniques such as cyclic voltammetry are used to measure the HOMO and LUMO energy levels, and these results are often in good agreement with theoretical predictions. researchgate.net The HOMO-LUMO gap can also be estimated from the onset of the absorption band in UV-Vis spectra. nankai.edu.cn

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |

|---|---|---|---|---|

| DOCR1 | -5.757 | -3.405 | 2.352 | DFT (M06/6-311G(d,p)) nih.gov |

| DOCD2 | -4.894 | -3.237 | 1.657 | DFT (M06/6-311G(d,p)) nih.gov |

| 3CzCCN | -5.80 | -2.66 | 3.14 | CV semanticscholar.org |

| 3MeCzCCN | -5.67 | -2.62 | 3.05 | CV semanticscholar.org |

| 3PhCzCCN | -5.64 | -2.69 | 2.95 | CV semanticscholar.org |

Triplet Energy Level Characterization

The triplet energy (T₁) level is a crucial parameter for materials used in organic light-emitting diodes (OLEDs), particularly for host materials in phosphorescent OLEDs. A high triplet energy is necessary to effectively confine the triplet excitons on the guest emitter. d-nb.inforsc.org

DFT calculations are employed to predict the triplet energy levels of carbazole-based materials. d-nb.info These theoretical predictions, often performed on optimized T₁ state geometries, provide valuable insights into the potential performance of these materials as hosts for blue phosphorescent emitters. d-nb.info The triplet energy can be experimentally determined from the onset of the phosphorescence spectrum measured at low temperatures (e.g., 77 K). d-nb.info

For carbazole derivatives, the triplet energy is influenced by the molecular structure. For instance, creating a twisted conformation between donor and acceptor units can lead to high triplet energy levels. rsc.org The choice of linking strategy between donor and acceptor moieties also plays a significant role; a direct connection generally results in a higher triplet energy compared to linking through a phenyl bridge. d-nb.info

| Compound | Triplet Energy (eV) | Method |

|---|---|---|

| pCTRZ | 2.62 | Experimental (Toluene, 77 K) d-nb.info |

| mCTRZ | 2.84 | Experimental (Toluene, 77 K) d-nb.info |

| CTRZ | 2.97 | Experimental (Toluene, 77 K) d-nb.info |

| BCC-36 | 3.02 | Experimental rsc.org |

| BTCC-36 | 2.90 | Experimental rsc.org |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. uni-miskolc.hu This technique is particularly useful for studying the conformational dynamics and intermolecular interactions of flexible molecules like 9-(2-chloroethyl)carbazole and its derivatives in different environments. unram.ac.idmdpi.com

MD simulations can provide detailed information on how these molecules behave in solution, including their conformational flexibility, the formation of intermolecular hydrogen bonds, and their interactions with solvent molecules. uni-miskolc.hu Parameters such as the radius of gyration (Rg), root mean square deviation (RMSD), and solvent-accessible surface area (SASA) are often calculated from MD trajectories to quantify these properties. uni-miskolc.huunram.ac.id For example, an increase in Rg can suggest a conformational expansion of the molecule. unram.ac.id

These simulations are crucial for understanding how the conformation of a molecule can affect its properties and interactions with other molecules, which is vital for applications in materials science and drug design. unram.ac.id The choice of force field (e.g., GAFF2, CHARMM36m) is an important consideration in MD simulations as it can influence the resulting conformational profiles. nih.gov

Quantum Chemical Calculations of Photophysical Processes

Quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for investigating the photophysical properties of molecules, including their absorption and emission spectra. nih.gov These calculations can predict the energies of electronic transitions, such as the lowest singlet excitation energy (S₁), and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

For carbazole derivatives, TD-DFT calculations have been successfully used to assign the electronic transitions observed in experimental UV-Vis absorption spectra. researchgate.net For example, the absorption bands of N-ethylcarbazole have been assigned to specific π-π* transitions based on TD-DFT results. researchgate.net These theoretical studies provide a deeper understanding of the nature of the excited states and how they are influenced by the molecular structure. researchgate.net

By comparing theoretical predictions with experimental spectroscopic data, researchers can validate their computational models and gain valuable insights into the structure-property relationships that govern the photophysical behavior of these compounds. researchgate.netresearchgate.net

Predictive Modeling of Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches, is a valuable tool for designing new molecules with desired properties. easychair.orgnih.govmdpi.com These models establish a mathematical relationship between the chemical structure of a molecule, represented by calculated molecular descriptors, and its experimental properties. nih.govmdpi.com

The development of a QSPR or QSAR model typically involves several steps: building the molecular structures, calculating a wide range of descriptors (e.g., constitutional, topological, quantum-chemical), selecting the most relevant descriptors using statistical methods like genetic function approximation, and then building and validating a mathematical model, often using multiple linear regression. nih.govmdpi.com

This approach has been used to predict various properties of organic molecules, including boiling points and reactivity. nih.govscribd.com By identifying the key structural features that influence a particular property, these predictive models can accelerate the discovery and optimization of new materials, reducing the need for extensive experimental synthesis and testing. easychair.orgpageplace.de For complex systems like polymers, these methods can predict properties based on the additive contributions of atoms and bonds within the repeating unit. pageplace.de

Polymer Chemistry and Advanced Macromolecular Architectures

Monomer Design and Synthesis from 9-(2-Chloroethyl)carbazole

The chloroethyl group in this compound provides a reactive site for various chemical modifications, allowing for the design and synthesis of a wide range of carbazole-based monomers. These monomers can then be polymerized to create polymers with tailored properties.

One common strategy involves the reaction of this compound with other molecules to introduce new functional groups. For example, it can react with an excess of diethanolamine (B148213) to produce 5-[2-(carbazol-9-yl)ethyl]-3-azapentane-1,5-diol. researchgate.netresearchgate.net This resulting diol can be further reacted with ethylene (B1197577) or propylene (B89431) oxides to form bifunctional oligoetherols containing the carbazole (B46965) ring. researchgate.netresearchgate.net These oligoetherols can then serve as monomers for the synthesis of linear polyurethanes. researchgate.netresearchgate.net

Another approach involves the etherification of biopolymers like starch with this compound through a Williamson ether synthesis. sciforum.net This process grafts the carbazole moiety onto the starch backbone, creating a modified biopolymer with the potential for new applications. sciforum.net Additionally, this compound can be used to synthesize other monomers, such as 9-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-9H-carbazole (BHMCZ), which can then be copolymerized with ethylene using metallocene catalysts. researchgate.net

The versatility of this compound also extends to its use in preparing monomers for advanced polymerization techniques. For instance, it can be a precursor for creating monomers suitable for controlled radical polymerization or click chemistry, enabling the synthesis of well-defined polymer architectures. nih.govgoogle.com The ability to introduce various functionalities allows for the fine-tuning of the resulting polymers' solubility, thermal stability, and electronic properties.

Chemical Polymerization Techniques for Carbazole Derivatives

The polymerization of carbazole derivatives, including those synthesized from this compound, can be achieved through several chemical methods. These techniques are crucial for transforming monomers into high-molecular-weight polymers with desirable properties. The choice of polymerization method often depends on the specific monomer structure and the desired polymer architecture.

Oxidative Polymerization Approaches

Oxidative polymerization is a common and effective method for synthesizing polycarbazoles. mdpi.commdpi.com This technique involves the use of chemical oxidizing agents to induce the coupling of carbazole units, typically at the 3 and 6 positions of the carbazole ring. mdpi.comresearchgate.net

Common oxidizing agents used for this purpose include:

Ferric chloride (FeCl₃) : Anhydrous ferric chloride is frequently used to polymerize carbazole and its derivatives in solvents like chloroform (B151607). researchgate.netsemanticscholar.org This method can produce poly(3,6-carbazole)s with high molecular weights. researchgate.net For example, the oxidative polymerization of 1,4,5,8,9-pentamethylcarbazole (B1617864) with FeCl₃ yields a soluble, high-molecular-weight poly(3,6-carbazole). researchgate.net

Ammonium persulfate ((NH₄)₂S₂O₈) : This oxidizing agent is also used for the chemical polymerization of carbazole in various solvents. mdpi.commdpi.com

Potassium dichromate (K₂Cr₂O₇) : Another oxidizing agent that can be employed for the polymerization of carbazole derivatives. mdpi.commdpi.com

The properties of the resulting polymers, such as solubility and molecular weight, are influenced by factors like the concentration of the monomer, the type of oxidizing agent, and the solvent used. mdpi.com While effective, a potential drawback of using metal-based oxidants like FeCl₃ is the possible retention of metal impurities in the final polymer. semanticscholar.org

Controlled Polymerization Strategies (e.g., Click Chemistry)

To achieve greater control over polymer architecture, molecular weight, and functionality, controlled polymerization techniques are increasingly employed for carbazole-based monomers. These methods allow for the synthesis of well-defined polymers with complex structures.

Click chemistry , particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for polymer synthesis. mdpi.commdpi.com This highly efficient and specific reaction allows for the coupling of molecules with azide (B81097) and alkyne functional groups. mdpi.com In the context of carbazole polymers, monomers can be designed with either an azide or an alkyne group, which can then be "clicked" together to form polymers or to functionalize existing polymers. mdpi.commdpi.com

For example, a carbazole monomer bearing an alkyne group can be reacted with an azide-functionalized molecule or polymer to create a graft copolymer. mdpi.com This approach has been used to synthesize all-conjugated graft copolymers by coupling an alkyne-terminated poly(3-hexylthiophene) (P3HT) with an azide-bearing dibrominated aromatic monomer. mdpi.com The resulting macromonomer can then be polymerized via Suzuki-Miyaura coupling. mdpi.com

Other controlled polymerization techniques that can be combined with click chemistry include:

Atom Transfer Radical Polymerization (ATRP) : ATRP allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity. nih.govacs.org An alkyne-functionalized initiator can be used in ATRP to create a polymer with a terminal alkyne group, which can then be modified using click chemistry. nih.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization : RAFT is another versatile controlled radical polymerization technique that can be used to synthesize well-defined carbazole-containing polymers. rsc.orgnih.gov

These controlled polymerization strategies offer precise control over the final polymer structure, enabling the creation of advanced materials with tailored properties for specific applications. nih.gov The combination of these techniques with click chemistry provides a powerful platform for designing complex macromolecular architectures. mdpi.com

Electrochemical Polymerization for Thin Film Formation

Electrochemical polymerization, or electropolymerization, is a powerful technique for fabricating thin, uniform, and adherent polymer films directly onto conductive substrates. mdpi.comfrontiersin.org This method is particularly well-suited for carbazole and its derivatives, including those derived from this compound, due to their ability to undergo oxidative coupling. mdpi.commdpi.com The resulting polycarbazole films often exhibit interesting electrochromic and conductive properties. acs.orgamazonaws.com

The process involves the anodic oxidation of the carbazole monomer in an electrolyte solution. mdpi.com This oxidation generates radical cations which then couple to form polymer chains that deposit onto the electrode surface. mdpi.comfrontiersin.org The polymerization typically occurs at the 3 and 6 positions of the carbazole ring, leading to the formation of poly(3,6-carbazole) films. researchgate.net

A key advantage of electropolymerization is the ability to control the film thickness and morphology by adjusting the electrochemical parameters. mdpi.comfrontiersin.org The resulting polymer films are often insoluble and are directly integrated with the electrode, which is beneficial for applications in electronic and optoelectronic devices. amazonaws.com For instance, poly(2-(9H-carbazol-9-yl)acetic acid) films formed by electropolymerization have been shown to be soluble in some organic solvents and exhibit electrochromic behavior, changing from transparent in the neutral state to green in the oxidized state. amazonaws.comjournalajacr.com

Investigation of Electrodeposition Parameters

The properties of the electrochemically deposited polycarbazole films are highly dependent on the experimental conditions. Therefore, a thorough investigation of the electrodeposition parameters is crucial for optimizing the film quality and performance. frontiersin.org

Key parameters that influence the electropolymerization process include:

| Parameter | Influence on Film Properties | Research Findings |

| Solvent | Affects monomer solubility and the redox behavior of the polymer. | Acetonitrile (ACN) is often found to be a suitable solvent for the electropolymerization of carbazole, leading to more adherent and uniform films compared to solvents like dimethylformamide (DMF). frontiersin.org |

| Supporting Electrolyte | Influences the conductivity of the solution and can act as a dopant for the polymer film. | Lithium perchlorate (B79767) (LiClO₄) is a commonly used supporting salt that facilitates the formation of electroactive polycarbazole films. mdpi.comfrontiersin.org |

| Monomer Concentration | Impacts the rate of polymerization and the morphology of the resulting film. | An optimized monomer concentration, for example 10⁻² M for carbazole in acetonitrile, can lead to more uniform and adherent films. frontiersin.org |

| Electrochemical Method | The choice of technique (e.g., cyclic voltammetry, chronoamperometry) affects film growth and structure. | Both cyclic voltammetry and chronoamperometry have been successfully used to deposit polycarbazole films. mdpi.com Cyclic voltammetry allows for monitoring the polymerization process in real-time. mdpi.comfrontiersin.org |

| Potential Range and Scan Rate | Determines the oxidation potential of the monomer and the rate of film deposition. | The oxidation potential for carbazole monomers typically appears between +1.1 V and +1.5 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com The scan rate can influence the film's morphology. amazonaws.com |

By carefully controlling these parameters, it is possible to tailor the properties of the polycarbazole films, such as their thickness, adhesion, stiffness, and electroactivity, for specific applications. mdpi.comresearchgate.net For example, studies on the copolymerization of carbazole and 2-(9H-carbazol-9-yl)acetic acid have shown that the monomer feed ratio significantly modifies the stiffness of the resulting films, which can range from 9 to 24 GPa. mdpi.comresearchgate.net

Development of Diverse Polymer Architectures

The versatility of this compound and its derivatives as monomers allows for the creation of a wide array of polymer architectures, moving beyond simple linear chains. These complex structures can lead to materials with unique properties and functionalities.

Some of the diverse polymer architectures that can be developed include:

Copolymers : By polymerizing a mixture of two or more different monomers, copolymers with tailored properties can be synthesized. For example, copolymers of carbazole and other monomers like indole (B1671886) or thiophene (B33073) have been prepared. mdpi.comnih.gov The incorporation of different monomer units can improve properties such as solubility, conjugation length, and electrochromic performance. mdpi.com

Graft Copolymers : These polymers consist of a main polymer backbone with side chains of a different polymer grafted onto it. mdpi.com As mentioned previously, techniques like click chemistry can be used to graft polymer chains onto a carbazole-containing backbone, or vice versa. mdpi.com

Dendrimers and Star Polymers : Carbazole units can be incorporated into highly branched, tree-like structures called dendrimers or into star-shaped polymers. mdpi.comnih.gov These architectures can exhibit unique photophysical properties due to the high density of chromophores.

Cross-linked Polymers : By using monomers with multiple polymerizable sites or by inducing cross-linking reactions after polymerization, three-dimensional polymer networks can be formed. acs.orgnih.gov These materials are often insoluble and can exhibit high thermal stability. For instance, hypercrosslinked porous organic polymers have been prepared from carbazole-containing monomers through FeCl₃-mediated oxidative polymerization. nih.gov

The ability to create such diverse polymer architectures from carbazole-based monomers opens up possibilities for developing advanced materials for a wide range of applications, including organic electronics, sensors, and biomedical devices. mdpi.comacs.orgnih.gov

Conjugated Polymers and Oligomers

The carbazole heterocycle is a cornerstone in the design of organic electronic materials due to its electron-rich nature, high hole-transporting mobility, and photoluminescent properties. nih.govossila.com While direct polymerization of this compound is not the common route to a conjugated backbone polymer, its true value lies in its role as a key intermediate for synthesizing specialized monomers. The reactive chloroethyl group serves as a chemical handle for attaching the carbazole unit to other molecules, which are then polymerized. vot.plgoogle.com

This strategy is employed to create polymers with pendant carbazolyl groups. Although the main polymer chain may not be conjugated, the electronic and optical properties of the material are dominated by the carbazole chromophores. ossila.com For instance, this compound can be used to synthesize carbazole-containing methacrylic monomers. These monomers, such as 2-(N-carbazolyl)ethyl methacrylate (B99206) (CzEMA), can then undergo polymerization to yield polymers with pendant carbazole groups. researchgate.net These polymers exhibit interesting photochemical behaviors, including the ability to initiate photopolymerization of other monomers like methyl methacrylate (MMA) upon UV irradiation. researchgate.net The photophysical properties are highly dependent on the spacer length between the carbazole unit and the polymer backbone.

Detailed research findings on monomers derived from this compound highlight their unique photochemical behaviors. The fluorescence spectra of these monomers and their corresponding polymers are a key area of study. For example, CzEMA, with a short ethyl linker, exhibits a structural self-quenching effect (SSQE), which is attributed to an intramolecular charge-transfer interaction between the excited electron-donating carbazole moiety and the electron-accepting methacrylate group. This effect is less pronounced in monomers with longer alkyl chains separating the two functional groups. researchgate.net

Table 1: Properties of Carbazole-Containing Methacrylic Monomers and Polymers

| Compound | Monomer/Polymer | Key Feature | Photochemical Behavior | Source |

|---|---|---|---|---|

| 2-(N-carbazolyl)ethyl methacrylate (CzEMA) | Monomer | Short ethyl spacer | Exhibits structural self-quenching effect (SSQE); higher initiation ability for MMA photopolymerization. | researchgate.net |

| 6-(N-carbazolyl)hexyl methacrylate (CzHMA) | Monomer | Longer hexyl spacer | No significant SSQE observed. | researchgate.net |

| Poly(CzEMA) | Polymer | Pendant carbazole groups | Higher initiation efficiency for MMA photopolymerization compared to its copolymers due to singlet energy migration. | researchgate.net |

Dendritic and Hyperbranched Polymer Systems

Dendritic and hyperbranched polymers represent a unique class of macromolecules characterized by their highly branched, three-dimensional architectures, a high density of terminal functional groups, and low solution viscosity. instras.comthno.org The synthesis of these complex structures often relies on the use of multifunctional monomers or the "graft-on-graft" technique. instras.comresearchgate.net The chloroethyl functional group, as found in this compound, is highly valuable in these synthetic strategies.

A powerful demonstration of the utility of the chloroethyl group is in the synthesis of hyperbranched polystyrenes, also known as arborescent graft polymers. researchgate.netacs.org In this approach, a polymer with pendant chloroethyl groups, such as poly(chloroethyl vinyl ether) (PCEVE), serves as a reactive backbone. Living polystyryllithium chains are then grafted onto this backbone via a highly selective coupling reaction with the chloroethyl groups. This process can be repeated iteratively to create successive generations of branched macromolecules, resulting in nanomolecules with narrow molar mass distributions and molar masses that can exceed 10⁸ g/mol . acs.org While this specific example uses PCEVE, it establishes the chloroethyl moiety as a critical reactive site for building such hyperbranched architectures. By analogy, this compound could be used to introduce carbazole units into similar dendritic systems, which are of significant interest for applications in fields like nonlinear optics. instras.com

The ability to control the architecture of these nanomolecules is a key research finding. By varying the chain length of the backbone building blocks and the grafted chains, the core-shell parameters of the resulting hyperbranched macromolecules can be precisely controlled. researchgate.net

Table 2: Synthesis and Characteristics of Hyperbranched Polystyrene via Grafting onto PCEVE

| Generation | Building Block | Reaction Type | Resulting Architecture | Branching Functionality | Source |

|---|---|---|---|---|---|

| 0 | Poly(chloroethyl vinyl ether) (PCEVE) | Living cationic polymerization | Linear reactive backbone | N/A | acs.org |

| 1 | Polystyryllithium grafts | Coupling reaction with PCEVE | Comb-shaped polymer | Up to 35,000 | researchgate.netacs.org |

| >1 | Iterative grafting cycles | "Graft on graft" technique | Hyperbranched dendrigraft | researchgate.netacs.org |

Copolymers and Hybrid Polymeric Materials

Copolymers and hybrid materials are designed to combine the distinct properties of different chemical moieties into a single material with enhanced or novel functionalities. This compound is a valuable precursor for creating such materials, particularly for block copolymers and organic-inorganic hybrids.

Hybrid polymeric materials involve the combination of polymers with other classes of materials, such as inorganic nanoparticles or distinct molecular entities. mdpi.com The reactive nature of the chloroethyl group on this compound facilitates its use in creating these hybrids. For example, oligomers containing carbazole can be functionalized and then used to covalently attach to other structures, such as fullerenes, to create donor-acceptor hybrid materials for solar cells. nih.gov Furthermore, the carbazole structure itself can be linked to other pharmacophores, like thiosemicarbazone, to create hybrid molecules that merge the properties of both components for potential biological applications.

Table 3: Examples of Carbazole-Based Copolymers and Hybrids

| Material Type | Components | Synthetic Strategy | Intended Application | Source |

|---|---|---|---|---|

| Block Copolymer | Polystyrene and Poly(methyl acrylate) | Transformation from living cationic to ATRP using chloro-initiators | Well-defined polymer architectures | cmu.edu |

| Copolymer | PCDTBT (carbazole-based) and Quinoline | Free radical polymerization of vinyl-functional oligomers | Compatibilizers in OPV blends | nih.gov |

| Hybrid Material | PCDTBT (carbazole-based) and Fullerene (PC61BM) | Covalent attachment to copolymer | Organic photovoltaics | nih.gov |

| Hybrid Molecule | Carbazole and Thiosemicarbazone | Molecular hybridization | Topoisomerase II catalytic inhibitors |

Electrochemical Properties and Redox Behavior of 9 2 Chloroethyl Carbazole and Its Polymeric Forms

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of molecules and polymers. For carbazole (B46965) derivatives, CV is instrumental in determining the oxidation potentials required for electropolymerization and in characterizing the redox behavior of the resulting polymer film.

The electropolymerization of carbazole monomers typically proceeds via an oxidative coupling mechanism. frontiersin.org The process begins with the oxidation of the carbazole monomer at an electrode surface to form a radical cation. nih.gov These radical cations then couple, most commonly at the 3 and 6 positions of the carbazole ring, which are the most reactive sites, to form dimers and subsequently oligomers and a polymer film on the electrode surface. nih.govresearchgate.net The CV of a monomer solution, such as 9-(2-chloroethyl)carbazole, would be expected to show an initial irreversible oxidation peak corresponding to the formation of these radical cations. As the polymerization proceeds with repeated potential cycles, new redox waves appear at lower potentials, corresponding to the reversible oxidation and reduction of the electroactive polymer film. frontiersin.orgmdpi.com

The substituent at the nitrogen (N-9) position significantly influences the electrochemical properties of the carbazole monomer and the resulting polymer. ntu.edu.tw The electron-withdrawing nature of the chloroethyl group at the N-9 position in this compound is expected to make the monomer more difficult to oxidize compared to N-alkyl or N-phenyl substituted carbazoles, thus shifting its oxidation potential to more positive values. mdpi.comntu.edu.tw

While specific CV data for the unsubstituted this compound is not extensively detailed in the provided literature, studies on related derivatives provide insight. For instance, the electrochemical behavior of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole has been evaluated. researchgate.netresearchgate.net In such a derivative, the bulky tert-butyl groups at the 3 and 6 positions serve to block the typical polymerization sites, which can lead to more stable and reversible electrochemical behavior of the monomer itself. ossila.comsemanticscholar.org

The table below presents typical oxidation potentials for various carbazole derivatives to provide context for their redox behavior.

| Compound | Monomer Oxidation Onset (V vs. SCE/Ag/AgCl) | Polymer Redox Process (V vs. SCE/Ag/AgCl) | Reference |

|---|---|---|---|

| Carbazole | +1.05 | +0.8 / +0.7 | frontiersin.org |

| 2-(9H-carbazol-9-yl)acetic acid (CzA) | +1.5 | Not specified | mdpi.com |

| 9-phenylcarbazole | +1.28 (Ep,a) | Not specified | ntu.edu.tw |

| 3,6-dibromo-9-phenylcarbazole | +1.53 (E1/2) | Reversible | ntu.edu.tw |

Electron Transfer Mechanisms and Charge Transport Studies

Polycarbazoles are widely recognized as hole-transporting materials, a property that makes them valuable in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. iieta.orgutoronto.ca The charge transport mechanism in these polymers is generally described as a hopping process, where charge carriers (holes) move between adjacent carbazole moieties along the polymer backbone. rsc.org

The formation of a radical cation (also known as a polaron) upon oxidation is the key event initiating charge transport. This positively charged species on one carbazole unit allows for the transfer of an electron from a neighboring neutral carbazole, effectively moving the positive charge, or "hole," along the chain. The efficiency of this process is quantified by the charge carrier mobility. nih.gov

The structure of the polymer, including the nature of the substituent at the N-9 position, affects the packing of the polymer chains and the electronic coupling between carbazole units, thereby influencing the charge transport properties. utoronto.ca While direct charge transport data for poly(this compound) is scarce, studies on analogous N-substituted polycarbazoles provide representative values for hole mobility. For example, poly(N-vinylcarbazole) (PVK) is a well-studied benchmark material. The introduction of different side chains can either enhance or impede charge transport depending on their electronic and steric effects. utoronto.ca

The table below summarizes hole mobility data for several carbazole-based materials, illustrating the typical range of charge transport performance.

| Material | Hole Mobility (cm²/Vs) | Measurement Conditions | Reference |

|---|---|---|---|

| Poly(N-vinylcarbazole) (PVK) | 6 x 10⁻⁷ | Electric field of 2.5 x 10⁵ V/cm | |

| 9-(2-ethylhexyl)carbazole (liquid) | 4 x 10⁻⁶ | Electric field of 2.5 x 10⁵ V/cm | |

| Carbazole Dendrimer (SBF-(G1)₂) | (6.6 ± 0.2) × 10⁻⁵ | Top contact-bottom gate OFET | semanticscholar.org |

| Carbazole Dendrimer (SBF-(G3)₂) | (4.7 ± 0.6) × 10⁻⁵ | Top contact-bottom gate OFET | semanticscholar.org |

Electrochromic Phenomena in Carbazole-Based Polymer Films

Electrochromism is the phenomenon where a material undergoes a reversible change in color in response to an applied electrical potential. Polycarbazole films are well-known for their robust electrochromic properties, making them candidates for applications such as smart windows and displays. researchgate.netrsc.orgmdpi.com

The color changes in polycarbazoles are directly linked to the redox processes occurring in the polymer backbone. In its neutral, reduced state, a polycarbazole film is typically highly transparent or has a pale yellow color. rsc.orgjournalajacr.com Upon the application of an oxidative potential, electrons are removed from the polymer chain, leading to the formation of radical cations (polarons). This new electronic state alters the optical absorption of the film, usually resulting in a green color. mdpi.comrsc.orgjournalajacr.com If a higher oxidative potential is applied, a second electron can be removed from the same location, creating a dication (bipolaron). The formation of bipolarons induces further changes in the electronic structure, causing the film to adopt a different color, often blue or greyish-black. rsc.orgmdpi.com

These transitions can be monitored using spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical control to measure the absorption spectra of the film at different oxidation states. Key performance metrics for electrochromic materials include the optical contrast (the difference in transmittance between the colored and bleached states), the coloration efficiency (the change in optical density per unit of charge injected), and the switching speed. mdpi.com

The specific colors and absorption wavelengths depend on the polymer's precise structure, including the N-substituent. For a polymer of this compound, one would expect a similar multi-color electrochromic behavior.

The following table details the electrochromic properties observed for various polycarbazole films.

| Polymer | Neutral State Color | Oxidized State Color(s) | Reference |

|---|---|---|---|

| Poly(2-(9H-carbazol-9-yl)acetic acid) | High transmittance | Green | journalajacr.com |

| P(NO₂-3Cz) | Pale yellow | Yellow-green, then Blue | rsc.org |

| P(NH₂-3Cz) | Colorless | Pale green, then Blue | rsc.org |

| PDiCP | Light grey | Dark khaki, then Grey-black | mdpi.com |

Supramolecular Chemistry and Self Assembly of Carbazole Based Systems

Design Principles for Supramolecular Assemblies

The design of supramolecular assemblies based on carbazole (B46965) derivatives is a strategic process that leverages the inherent properties of the carbazole core and the influence of its substituents. researchgate.net Key to this design is the strategic placement of functional groups that can direct the self-assembly process through specific non-covalent interactions. rsc.org

The carbazole unit itself provides a rigid, planar, and electron-rich π-system that favors π-π stacking interactions, a significant driving force in the formation of ordered structures. researchgate.netrsc.org The introduction of substituents, such as the 2-chloroethyl group in 9-(2-Chloroethyl)carbazole, adds another layer of control. This group can influence the electronic properties of the carbazole ring and introduce additional sites for intermolecular interactions, such as hydrogen bonding and halogen bonding. The presence of halogen atoms can lead to an increase in the ionization energy of the molecule. mdpi.com

| Design Principle | Influence on Assembly | Relevant Interactions |

| Carbazole Core | Provides a rigid, π-rich platform for stacking. | π-π stacking, van der Waals forces. researchgate.netnumberanalytics.com |

| Substituent Groups | Direct assembly through specific interactions and modify electronic properties. nih.gov | Hydrogen bonding, halogen bonding, dipole-dipole interactions. numberanalytics.comacs.org |

| Molecular Geometry | Determines packing efficiency and overall architecture. rsc.org | Steric hindrance, shape complementarity. |

| Solvent | Modulates the strength and nature of non-covalent interactions. fortunejournals.com | Solvophobic/solvophilic effects. |

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain molecules, known as AIEgens, are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.net This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished upon aggregation. rsc.org

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state. mdpi.com In solution, these non-radiative decay pathways dominate, quenching fluorescence. researchgate.net However, in the aggregated state, the packed environment hinders these motions, forcing the excited state to decay radiatively, thus "turning on" the fluorescence. mdpi.com

Carbazole derivatives have been extensively explored as building blocks for AIE-active materials. rsc.orgmdpi.com The rigid and planar structure of the carbazole core, combined with the potential for attaching various functional groups, makes it a versatile platform for designing AIEgens. rsc.org While there is no specific literature detailing the AIE properties of this compound itself, its structural features suggest potential for AIE activity. The carbazole unit can serve as the fluorophoric core, and the 2-chloroethyl group could influence the packing and intermolecular interactions in the aggregated state.

Research on similar carbazole derivatives has shown that the introduction of bulky or twisted substituents can enhance AIE properties by further preventing intermolecular π-π stacking, which can sometimes lead to quenching even in aggregates. rsc.org For example, carbazole derivatives decorated with tetraphenylethene (TPE), a well-known AIEgen, exhibit strong AIE characteristics. rsc.org The study of how the chloroethyl group in this compound affects molecular packing and restricts intramolecular motion would be necessary to determine its specific AIE behavior.

| Compound Type | AIE Behavior | Key Structural Feature |

| Tetraphenylethene-decorated carbazoles | Non-fluorescent in THF solution, strong blue-green fluorescence in aggregate states. rsc.org | Peripheral TPE groups that undergo restricted intramolecular rotation in aggregates. rsc.org |

| Carbazole-based cyanostilbenes | Exhibit aggregation-induced emission enhancement (AIEE). rsc.org | Deformed spatial structure of the cyanostilbene group prevents intermolecular π-π stacking. rsc.org |

| Carbazole and o-carborane (B102288) based fluorophore | Shows typical AIE behavior. frontiersin.org | Aggregational induced packing leads to fluorescence enhancement in the solid state. frontiersin.org |

Advanced Applications and Emerging Research Fronts

Organic Electronics and Optoelectronic Device Development (e.g., OLEDs, Solar Cells)

Carbazole (B46965) derivatives are foundational materials in the field of organic electronics, frequently employed in the development of Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.govoldcitypublishing.com The carbazole unit's ability to transport holes effectively and its high photoluminescence quantum yield make it an attractive component for these devices. mdpi.com Modifications at the N-9 position are a common strategy to enhance material properties such as solubility, film morphology, and electronic characteristics. mdpi.comnih.gov

While 9-(2-Chloroethyl)carbazole is primarily a precursor, its derivatives have demonstrated significant promise. A notable area of research is in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs). acs.org Researchers have synthesized new HTMs by incorporating chloroethyl-modified carbazole units. For instance, a derivative, 3-bromo-9-(2-chloroethyl)-9H-carbazole , was used as a building block to create a novel spiro-type HTM named Spiro-OMeCzCl . acs.org This new material exhibited enhanced thermal stability and improved film quality compared to the widely used HTM, Spiro-OMeTAD. acs.org The incorporation of the chloroethyl-carbazole moiety led to a significant improvement in the power conversion efficiency (PCE) and operational stability of the resulting perovskite solar cells, particularly at elevated temperatures. acs.org

Table 1: Performance of Perovskite Solar Cells with Different Hole-Transporting Materials Data sourced from research on upgraded HTMs for perovskite solar cells. acs.org

| Hole-Transporting Material | Power Conversion Efficiency (PCE) | Stability Note |

|---|---|---|

| Li-Spiro-OMeTAD | Baseline | Significant decline at temperatures > 65 °C |

Carbazole-based polymers like Poly(N-vinylcarbazole) (PVK) are also extensively used as host materials in polymer light-emitting diodes (PLEDs). mdpi.com The ability to synthesize new monomers from precursors like this compound opens avenues for creating novel polymers with tailored properties for next-generation displays and lighting. oldcitypublishing.comossila.com

Chemical Sensing Technologies

The inherent fluorescence of the carbazole chromophore and its ability to engage in hydrogen bonding make it an excellent platform for building chemical sensors. chemrxiv.org The general strategy involves attaching specific recognition units (ionophores) to the carbazole scaffold, leading to a detectable change in color or fluorescence upon binding with a target analyte. chemrxiv.org

Derivatives of 1,8-diaminocarbazole have been successfully developed as colorimetric and fluorescent sensors for various anions. chemrxiv.org Similarly, other carbazole structures have been used to create electrochemical sensors. For example, 3,6-di(1H-imidazol-1-yl)-9H-carbazole was used as a ligand to synthesize hybrid polyoxometalate complexes that function as electrode materials for sensing bromate. rsc.org Potentiometric sensors for carboxylates have also been developed using carbazole-derived macrocyclic ionophores. researchgate.net